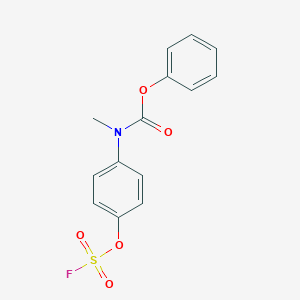
4-Oxo-4-(4-phenylanilino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(4-phenylanilino)butanoic acid (OPBA) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of 4-oxobutanoic acid, and its unique chemical structure gives it several advantageous properties, including solubility in water, non-toxicity, and low cost. OPBA has been used in many different areas of scientific research, including biochemistry, physiology, and pharmacology. In
Scientific Research Applications
Kinetic Studies
The kinetics of oxidation of substituted 4-oxobutanoic acids, including 4-Oxo-4-(4-phenylanilino)butanoic acid , have been studied in various mediums. These studies help understand the reaction mechanisms and rates, which are crucial for designing and optimizing chemical processes .
Mechanistic Insights
Research into the oxidation mechanisms of 4-Oxo-4-(4-phenylanilino)butanoic acid provides valuable insights into how electron-releasing and electron-withdrawing substituents affect reaction rates. This knowledge is essential for synthetic chemistry and drug design .
Solvent Effects
Studies have shown that the reaction rate of 4-Oxo-4-(4-phenylanilino)butanoic acid oxidation increases with a higher proportion of acetic acid in the solvent medium. This information is useful for industrial applications where solvent choice can impact production efficiency .
Polymorphism
The compound has been found to exhibit polymorphism, which is the ability of a substance to exist in more than one form or crystal structure. Polymorphism can affect the physical and chemical properties of a substance, making this a significant area of study for material science and pharmaceuticals .
Thermodynamic Studies
Thermodynamic parameters for the oxidation of 4-Oxo-4-(4-phenylanilino)butanoic acid can be determined through experimental studies. These parameters are vital for understanding the energy changes associated with chemical reactions .
Mechanism of Action
Target of Action
The primary targets of 4-Oxo-4-(4-phenylanilino)butanoic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It was found that Tripropylammonium fluorochromate (TriPAFC) in acetic acid-water medium oxidizes 4-oxo-4-phenyl butanoic acid in the presence of perchloric acid . The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H+] .
Result of Action
It is known that 4-oxobutanoic acids have much biological significance and play an essential role in pharmaceutical chemistry as anti-rheumatic agents and adjuvant arthritis suppressing agents .
properties
IUPAC Name |
4-oxo-4-(4-phenylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(10-11-16(19)20)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGHDPWTXIWQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(4-phenylanilino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)
![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)


![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)







![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)
